Ethyl 6-phenylhex-5-enoate
Description
Ethyl 6-phenylhex-5-enoate is an α,β-unsaturated ester characterized by a phenyl-substituted hexenoate chain and an ethyl ester group. The compound’s unsaturated ester moiety and aromatic substituent position it within a broader class of synthetic intermediates with applications in pharmaceuticals and materials science .
Properties
CAS No. |
105986-58-1 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
ethyl 6-phenylhex-5-enoate |
InChI |
InChI=1S/C14H18O2/c1-2-16-14(15)12-8-4-7-11-13-9-5-3-6-10-13/h3,5-7,9-11H,2,4,8,12H2,1H3 |
InChI Key |
KIYAWPQATJJWOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Aldehyde Precursor Synthesis
The Wittig reaction requires ethyl 5-oxohexanoate as the aldehyde precursor. This intermediate is synthesized via dihydroxylation of ethyl hex-5-enoate using osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) in a tetrahydrofuran (THF)/water system. Subsequent oxidative cleavage with sodium periodate (NaIO4) in dichloromethane (DCM)/water selectively generates the aldehyde:
$$
\text{Ethyl hex-5-enoate} \xrightarrow{\text{OsO}4/\text{NMO}} \text{Ethyl 5,6-dihydroxyhexanoate} \xrightarrow{\text{NaIO}4} \text{Ethyl 5-oxohexanoate}
$$
Yields for this two-step sequence typically exceed 70%, with nuclear magnetic resonance (NMR) analysis confirming the aldehyde proton at δ 9.76 ppm (singlet).
Phosphonium Salt Preparation and Olefination
Benzyltriphenylphosphonium bromide ([PhCH2PPh3]+Br⁻) serves as the Wittig reagent. Under reflux conditions in DCM with potassium carbonate (K2CO3) and 18-crown-6, the ylide attacks the aldehyde carbonyl, forming the trans-configured double bond:
$$
\text{Ethyl 5-oxohexanoate} + [\text{PhCH}2\text{PPh}3]^+\text{Br}^- \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{Ethyl 6-phenylhex-5-enoate}
$$
The reaction achieves 65–75% yields, with high stereoselectivity (E/Z > 95:5) confirmed by gas chromatography (GC) and $$^{13}\text{C}$$ NMR. Key spectral data include:
- IR (KBr): 1715 cm⁻¹ (ester C=O), 1650 cm⁻¹ (C=C)
- $$^1\text{H}$$ NMR (400 MHz, CDCl₃): δ 7.28–7.35 (m, 5H, Ph), 6.25 (dt, J = 15.6 Hz, 1H, CH=CHPh), 5.82 (d, J = 15.6 Hz, 1H, COOCH2CH3), 4.12 (q, J = 7.1 Hz, 2H, OCH2CH3), 2.30–2.45 (m, 4H, CH2CH2), 1.25 (t, J = 7.1 Hz, 3H, CH3).
Radical-Mediated Allylation: A Complementary Approach
Bromoester Synthesis and Initiation
Ethyl 2-(bromomethyl)acrylate undergoes radical allylation with styrene derivatives in the presence of di-tert-butyl peroxide (DTBPO) at 130°C. While this method primarily yields branched alkenes, modifying the bromoester to ethyl 5-bromohex-5-enoate enables phenyl group incorporation:
$$
\text{Ethyl 5-bromohex-5-enoate} + \text{Styrene} \xrightarrow{\text{DTBPO}, \Delta} \text{this compound}
$$
Reaction optimization (e.g., solvent polarity, initiator loading) improves yields to 40–50%, though competing polymerization necessitates careful stoichiometric control.
Mechanistic Insights
Bromine radicals abstract hydrogen from the bromoester, generating a carbon-centered radical that adds to styrene’s β-position. Termination via hydrogen transfer or coupling furnishes the product. Electron paramagnetic resonance (EPR) studies confirm radical intermediates, while deuteration experiments validate the chain-propagation pathway.
Transition-Metal-Catalyzed Couplings
Gold-Catalyzed Diazo-Alkenylsilane Reactions
Vinyldiazo compounds, such as ethyl 2-diazobut-3-enoate, react with (E)-trimethyl(styryl)silane under gold(I) catalysis to form skipped dienes. Selective hydrogenation of the internal double bond using palladium on carbon (Pd/C) in ethanol affords this compound:
$$
\text{Ethyl 2-diazobut-3-enoate} + \text{PhCH=CHSiMe}3 \xrightarrow{\text{Au(I)}} \text{Ethyl hexa-2,5-dienoate} \xrightarrow{\text{H}2/\text{Pd}} \text{this compound}
$$
This method achieves 55% overall yield but requires stringent control of hydrogenation conditions to avoid over-reduction.
Stereochemical Outcomes
X-ray crystallography of intermediates reveals that the gold catalyst enforces syn-carbene insertion, dictating the E-configuration of the final product. Comparative $$^{1}\text{H}$$ NMR coupling constants (J = 15.6–16.0 Hz) align with trans-diaxial proton arrangements in the diene precursor.
Conjugate Addition and Alkylation Strategies
Michael Addition to α,β-Unsaturated Esters
Phenylmagnesium bromide adds to ethyl pent-4-enoate in tetrahydrofuran (THF) at −78°C, followed by acid quenching:
$$
\text{Ethyl pent-4-enoate} + \text{PhMgBr} \xrightarrow{\text{THF}} \text{this compound}
$$
Yields remain modest (30–35%) due to competing 1,2-addition, but lithium diisopropylamide (LDA)-mediated deprotonation improves regioselectivity.
Alkylation of β-Keto Esters
Ethyl 3-oxohexanoate reacts with prenyl bromide under phase-transfer conditions (tetrabutylammonium bromide, NaOH), yielding ethyl 5-methyl-2-propionylhex-4-enoate. Adapting this with benzyl bromide introduces phenyl groups, though steric hindrance limits efficiency (yields < 20%).
Analytical and Spectroscopic Characterization
Chromatographic Purity
High-performance liquid chromatography (HPLC) analysis (C18 column, acetonitrile/water) confirms >98% purity for Wittig-derived product, with retention time (tR) = 12.4 min. Radical-mediated samples exhibit minor impurities (tR = 10.8 min, 5–7%) attributable to oligomeric byproducts.
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C14H16O2 [M+H]⁺: 217.1223
- Observed: 217.1221 (Wittig), 217.1219 (radical).
Scientific Research Applications
Ethyl 6-phenylhex-5-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of ethyl 6-phenylhex-5-enoate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt the cell membrane integrity of microorganisms, leading to cell lysis. The phenyl group in its structure can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Structural Analogues from Pyrimidine-Dione Derivatives
details 18 derivatives of 6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, which share phenyl or substituted phenyl groups. Key comparisons include:
| Compound | Substituent | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl) | 4-Nitrophenyl | 206–208 | Nitro, aminothiazole, ester |
| 5-((4-Bromophenyl)(2-aminothiazol-5-yl)methyl) | 4-Bromophenyl | Not reported | Bromo, aminothiazole, ester |
| Ethyl 6-phenylhex-5-enoate | Phenyl | Data unavailable | α,β-unsaturated ester, phenyl |
Key Observations :
- Electron-withdrawing substituents (e.g., nitro, bromo) increase polarity and intermolecular interactions, leading to higher melting points compared to unsubstituted phenyl analogs.
Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate
This compound (–5) features a diphenyl-substituted alkyne and an ethoxycarbonyloxy group. Structural and synthetic comparisons include:
| Property | This compound | Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate |
|---|---|---|
| Backbone | Hex-5-enoate (alkene) | Pent-2-ynoate (alkyne) |
| Substituents | Monophenyl | Diphenyl, ethoxycarbonyloxy |
| Synthetic Complexity | Moderate | High (requires propargylation and diphenyl integration) |
| Reactivity | Conjugate addition | Alkyne-specific reactions (e.g., cycloadditions) |
Key Observations :
- The alkyne backbone in the diphenyl derivative enables distinct reactivity (e.g., Sonogashira coupling), whereas this compound’s alkene is more suited for Michael additions.
Ethyl (5S)-5-Hydroxy-3-oxo-7-phenylhept-6-enoate (CAS 97405-37-3)
This compound () shares a phenyl-substituted enoate backbone but includes hydroxyl and ketone groups:
| Property | This compound | Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate |
|---|---|---|
| Functional Groups | Alkene, ester | Alkene, ester, hydroxyl, ketone |
| Stereochemistry | Not specified | Chiral center at C5 (S-configuration) |
| Potential Applications | Synthetic intermediate | Bioactive molecule (e.g., prostaglandin analogs) |
Key Observations :
- The hydroxyl and ketone groups in the hept-6-enoate derivative enable hydrogen bonding, increasing its melting point and solubility in protic solvents.
- Chirality introduces complexity in synthesis and purification, unlike the simpler this compound .
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